molecular formula C15H21ClN2O2 B13881315 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile CAS No. 821777-10-0

4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile

Katalognummer: B13881315
CAS-Nummer: 821777-10-0
Molekulargewicht: 296.79 g/mol
InChI-Schlüssel: MAWKJIAIDYKBOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile is an organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with a bis(2-ethoxyethyl)amino group and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with bis(2-ethoxyethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The bis(2-ethoxyethyl)amino group can interact with various enzymes and receptors, modulating their activity. The chlorine atom and benzonitrile core also contribute to the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile include:

  • 4-[Bis(2-methoxyethyl)amino]-3-chlorobenzonitrile
  • 4-[Bis(2-ethoxyethyl)amino]-3-fluorobenzonitrile
  • 4-[Bis(2-ethoxyethyl)amino]-3-bromobenzonitrile

These compounds share similar structural features but differ in the substituents on the benzonitrile core. The presence of different halogen atoms (chlorine, fluorine, bromine) or alkoxy groups (methoxy, ethoxy) can significantly influence their chemical properties and reactivity .

Eigenschaften

CAS-Nummer

821777-10-0

Molekularformel

C15H21ClN2O2

Molekulargewicht

296.79 g/mol

IUPAC-Name

4-[bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile

InChI

InChI=1S/C15H21ClN2O2/c1-3-19-9-7-18(8-10-20-4-2)15-6-5-13(12-17)11-14(15)16/h5-6,11H,3-4,7-10H2,1-2H3

InChI-Schlüssel

MAWKJIAIDYKBOM-UHFFFAOYSA-N

Kanonische SMILES

CCOCCN(CCOCC)C1=C(C=C(C=C1)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.